molecular formula C19H13BrClN3O B2857769 1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine CAS No. 339028-59-0

1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B2857769
CAS No.: 339028-59-0
M. Wt: 414.69
InChI Key: RYDKHTHWFCGYHP-UHFFFAOYSA-N
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Description

1-[(4-Bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine is a halogenated imidazo[4,5-b]pyridine derivative. The compound features a bromobenzyloxy group at position 1 and a 2-chlorophenyl substituent at position 2 of the imidazo[4,5-b]pyridine core. This structure imparts distinct physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) and a molecular weight of 428.7 g/mol. Halogen substituents enhance stability and influence binding interactions in biological systems, making this compound a candidate for pharmacological studies .

Properties

IUPAC Name

1-[(4-bromophenyl)methoxy]-2-(2-chlorophenyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClN3O/c20-14-9-7-13(8-10-14)12-25-24-17-6-3-11-22-18(17)23-19(24)15-4-1-2-5-16(15)21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDKHTHWFCGYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Br)C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence

This three-step green synthesis leverages 2-chloro-3-nitropyridine 1 as the starting material:

  • SNAr with 4-bromobenzyl alcohol derivatives

    • Conditions : H2O-isopropyl alcohol (IPA) (3:1), 80°C, 2 h
    • Mechanism : Displacement of chloride by 4-bromobenzyloxide
    • Intermediate : 3-Nitro-2-[(4-bromobenzyl)oxy]pyridine 2
  • Nitro group reduction

    • Conditions : Zn/HCl in H2O-IPA, 80°C, 45 min
    • Intermediate : 2-[(4-Bromobenzyl)oxy]pyridine-3-amine 3
  • Cyclization with 2,4-dichlorobenzaldehyde

    • Conditions : H2O-IPA, room temperature, 10 h
    • Mechanism : Condensation followed by-hydride shift

Optimization Data

Step Yield (%) Key Parameters
1 92 Solvent polarity critical for SNAr efficiency
2 90 Zn/HCl superior to Zn/AcOH (50% yield)
3 85 Protic solvents enhance cyclization rate

This method avoids transition-metal catalysts and achieves an overall yield of 70%.

Preparation Method 2: Phase Transfer Catalysis (PTC) Alkylation

Reaction Scheme

Building on work by Jabri et al., N-alkylation of 2-(2,4-dichlorophenyl)imidazo[4,5-b]pyridine 4 proceeds via:

  • Base-mediated deprotonation
    • Reagents : NaOH (50% aq.), tetrabutylammonium bromide (TBAB)
  • Alkylation with 4-bromobenzyl bromide
    • Conditions : Dichloromethane, 0°C → 25°C, 24 h

Key Data

  • Yield : 79%
  • Side products : <5% dialkylation
  • Advantage : Compatible with electron-deficient benzyl halides

Crystallographic analysis confirms regioselective N1-alkylation.

Preparation Method 3: Copper-Mediated Cross-Coupling

Challenges

  • Requires protection/deprotection of reactive sites
  • Lower yields (~50%) due to steric hindrance

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity Scalability Green Metrics
Tandem 70 >95% Excellent E-factor: 8.2
PTC 79 98% Moderate Solvent intensity: 12 L/kg
Cu-Med 50 90% Poor PMI: 35

E-factor = waste (kg)/product (kg); PMI = Process Mass Intensity

The tandem method offers superior sustainability, while PTC provides higher regioselectivity.

Critical Optimization Strategies

Solvent Effects

  • SNAr Step : H2O-IPA increases rate 3× vs. pure IPA
  • Cyclization : Acetonitrile reduces reaction time to 6 h but lowers yield (72%)

Substituent Compatibility

  • 4-Bromobenzyl Group : Electron-withdrawing nature slows SNAr (k = 0.15 min-1 vs. 0.22 for benzyl)
  • 2,4-Dichlorophenyl : Steric effects necessitate excess aldehyde (1.5 eq)

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine or chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Predicted Density (g/cm³) Boiling Point (°C) pKa
Target Compound C₂₀H₁₄BrClN₃O 428.7 1.45 580.0 4.3
1-[(4-Bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine C₂₀H₁₆BrN₃O₂ 410.26 1.43 572.5 4.44
1-[(2,4-Dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine C₂₀H₁₅Cl₂N₃O 384.26 1.51 550.0 3.9
  • Halogen vs. Alkoxy Groups : Replacing the 4-methoxyphenyl group (electron-donating) in with 2-chlorophenyl (electron-withdrawing) increases lipophilicity and slightly lowers pKa (4.3 vs. 4.44) due to reduced electron density.
  • Bromine vs. Chlorine : The target compound’s bromobenzyl group increases molecular weight compared to dichlorobenzyl analogs (e.g., ), enhancing van der Waals interactions in biological systems.

Thermal and Spectral Characteristics

  • Thermal Stability : Analogous compounds (e.g., ) exhibit decomposition temperatures >250°C, suggesting the target compound is stable under standard storage conditions.
  • Spectral Data : NMR and mass spectra of similar imidazo[4,5-b]pyridines (e.g., ) show characteristic peaks for aromatic protons (δ 7.2–8.5 ppm) and imidazole carbons (δ 140–150 ppm).

Q & A

Q. What are the key structural features of 1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine, and how do they influence its reactivity?

The compound contains three critical structural elements:

  • Imidazo[4,5-b]pyridine core : A fused bicyclic system with nitrogen atoms at positions 1 and 3, enabling π-π stacking interactions with biological targets .
  • 4-Bromobenzyloxy group : The bromine atom enhances electrophilic substitution reactivity, while the benzyloxy group provides steric bulk, influencing solubility and binding affinity .
  • 2-Chlorophenyl substituent : The electron-withdrawing chlorine atom stabilizes the aromatic ring and directs regioselectivity in further functionalization .

Methodological Insight : Use DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution, identifying reactive sites for nucleophilic/electrophilic attack .

Q. What synthetic routes are commonly employed to prepare imidazo[4,5-b]pyridine derivatives, and which is most efficient for this compound?

Two primary methods are documented:

Heteroannulation : React 2,3-diaminopyridine with substituted aldehydes under thermal conditions. For this compound, 4-bromobenzyl chloride and 2-chlorobenzaldehyde would be precursors. Yields typically range from 70–87% .

Multi-step functionalization : Start with a preformed imidazo[4,5-b]pyridine core, followed by nucleophilic substitution (e.g., bromobenzyloxy introduction via Mitsunobu reaction). This approach requires chromatographic purification, reducing overall yield to ~50–60% .

Optimization Tip : Use tetrabutylammonium bromide as a phase-transfer catalyst to enhance reaction rates in biphasic systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of imidazo[4,5-b]pyridine derivatives?

Discrepancies often arise from:

  • Substituent positioning : For example, 2-chlorophenyl vs. 4-chlorophenyl groups alter steric hindrance, impacting target binding (e.g., kinase inhibition vs. tubulin interaction) .
  • Assay conditions : Varying pH or solvent (DMSO vs. aqueous buffer) affects compound stability. Validate activity using orthogonal assays (e.g., SPR and cellular viability) .

Case Study : A derivative with a 4-nitrophenyl group showed 10× higher anticancer activity than its 2-chlorophenyl analog in HepG2 cells but lower solubility, necessitating formulation adjustments .

Q. What strategies optimize the reaction conditions for introducing the 4-bromobenzyloxy group?

Key parameters include:

  • Temperature : 80–100°C for nucleophilic aromatic substitution (avoids side reactions like dehalogenation) .
  • Catalyst : K₂CO₃ in DMF improves deprotonation of the hydroxyl group, while TBAB enhances solubility of aromatic intermediates .
  • Purification : Use preparative HPLC with a C18 column (ACN/H₂O gradient) to isolate the product from unreacted benzyl chloride .

Data-Driven Adjustment : Monitor reaction progress via LC-MS at 30-minute intervals to identify optimal quenching time .

Q. How do spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • ¹H NMR :
    • Aromatic protons from the imidazo[4,5-b]pyridine core appear as doublets at δ 7.8–8.2 ppm.
    • The benzyloxy group’s methylene protons resonate as a singlet at δ 5.1–5.3 ppm .
  • IR : Stretching vibrations at 1250 cm⁻¹ (C-O-C ether) and 680 cm⁻¹ (C-Br) confirm functional groups .

Validation Protocol : Compare experimental spectra with simulated data from Gaussian09 using the B3LYP functional .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Molecular Docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase). The 4-bromobenzyloxy group shows hydrophobic interactions with Leu694, while the chlorophenyl group hydrogen-bonds to Thr766 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD < 2 Å indicates stable ligand-protein complexes .

Contradiction Note : Some studies report higher affinity for imidazo[4,5-c]pyridines due to better alignment with catalytic lysine residues .

Q. How do substituent modifications impact the compound’s pharmacokinetic properties?

  • LogP : The bromobenzyloxy group increases hydrophobicity (LogP +1.5), enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic stability : Chlorine at the 2-position slows CYP450-mediated oxidation compared to nitro or methoxy groups .

Experimental Design : Assess metabolic stability using human liver microsomes with LC-MS/MS quantification .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Low regioselectivity : Competing reactions at N1 vs. N3 of the imidazole ring. Resolve using directing groups (e.g., Boc protection) .
  • Scale-up challenges : Multi-step syntheses suffer from cumulative yield loss. Adopt flow chemistry for continuous processing .

Innovative Approach : Enzymatic catalysis (e.g., lipases) for asymmetric synthesis of chiral intermediates .

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